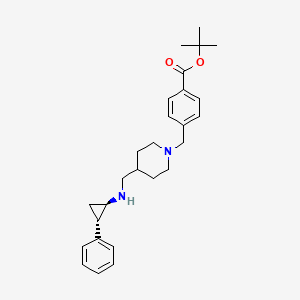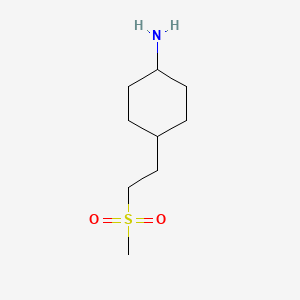
3-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)benzaldehyde
Übersicht
Beschreibung
3-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a tert-butyl(dimethyl)silyl-protected ethoxy group. This compound is often used in organic synthesis due to its unique reactivity and stability provided by the silyl protecting group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)benzaldehyde typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The protected intermediate is then subjected to further reactions to introduce the benzaldehyde moiety .
Industrial Production Methods
the general approach involves large-scale protection reactions followed by purification steps such as distillation or chromatography to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The silyl protecting group can be removed under acidic conditions to yield the free hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Deprotection: Acidic conditions, such as hydrochloric acid or trifluoroacetic acid.
Major Products Formed
Oxidation: 3-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethoxy)benzoic acid.
Reduction: 3-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethoxy)benzyl alcohol.
Deprotection: 3-(2-hydroxyethoxy)benzaldehyde.
Wissenschaftliche Forschungsanwendungen
3-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)benzaldehyde is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Medicinal Chemistry: For the development of pharmaceutical intermediates.
Material Science: In the preparation of functionalized materials and polymers.
Wirkmechanismus
The mechanism of action of 3-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)benzaldehyde primarily involves its reactivity as an aldehyde and the stability provided by the silyl protecting group. The silyl group prevents unwanted side reactions, allowing for selective transformations at the aldehyde moiety. The compound can participate in nucleophilic addition reactions, where the aldehyde carbonyl carbon acts as an electrophile .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethoxy)benzoic acid
- 3-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethoxy)benzyl alcohol
- 3-(2-hydroxyethoxy)benzaldehyde
Uniqueness
3-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)benzaldehyde is unique due to the presence of the silyl protecting group, which provides enhanced stability and selectivity in chemical reactions. This makes it a valuable intermediate in organic synthesis compared to its unprotected counterparts .
Eigenschaften
CAS-Nummer |
828242-83-7 |
|---|---|
Molekularformel |
C15H24O3Si |
Molekulargewicht |
280.43 g/mol |
IUPAC-Name |
3-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]benzaldehyde |
InChI |
InChI=1S/C15H24O3Si/c1-15(2,3)19(4,5)18-10-9-17-14-8-6-7-13(11-14)12-16/h6-8,11-12H,9-10H2,1-5H3 |
InChI-Schlüssel |
WSWLGVMHMFJCLT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCCOC1=CC=CC(=C1)C=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{4-[(3-Fluorophenyl)methoxy]phenyl}prop-2-ynamide](/img/structure/B8656938.png)








![N-(3-(5-Nitro-1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B8656991.png)


